Propofol
Overview
Description
Mechanism of Action
Target of Action
Propofol primarily targets the gamma-aminobutyric acid (GABA) receptors , specifically the GABA-A receptors . These receptors are ligand-gated chloride channels located in the central nervous system (CNS) and play a crucial role in inhibiting neuronal activity .
Mode of Action
This compound exerts its effects by enhancing the inhibitory effects of GABA through its interactions with GABA-A receptors . By binding to specific sites on GABA-A receptors, located at the interface between the α and β subunits, this compound increases chloride conductance, thus inhibiting the firing of new action potentials in the post-synaptic neuron .
Biochemical Pathways
This compound influences several biochemical pathways. It potentiates the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor . This potentiation of GABA-A receptors increases chloride ion conductance, resulting in inhibitory post-synaptic currents and ultimately inhibition of neuronal activity . This compound also induces a metabolic switch from oxidative phosphorylation to glycolysis in cells under certain conditions .
Pharmacokinetics
This compound is extensively metabolized within the body, with the main route for excretion being via the urine . Approximately 88% of the given dose is excreted as inactive metabolites and less than 1% is excreted unchanged . After intravenous administration, this compound is extensively bound to the plasma proteins (predominantly albumin) and erythrocytes .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to induce apoptosis in certain cell types . This compound can also change the metabolic pathway switch from aerobic glycolysis to oxidative phosphorylation in LPS-activated macrophages . Moreover, this compound suppresses aerobic glycolysis via inhibited GLUT1-mediated glucose uptake . Furthermore, this compound reduces reactive oxygen species (ROS) overproduction, which in turn inhibits GLUT1 expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the environmental sustainability of this compound use in daily practice has been discussed, with a focus on the carbon footprint of this compound, including drug manufacture, packaging, transportation, requirement for single-use plastics, drug delivery system, drug wastage, and disposal . Additionally, concerns have been raised about the potential environmental impact of this compound reaching the environment .
Biochemical Analysis
Biochemical Properties
Propofol exerts its effects through potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA A receptor . This interaction enhances the inhibitory activity of these channels, allowing for a longer channel activation time period .
Cellular Effects
This compound has been shown to have detrimental effects on clinically relevant outcomes, possibly due to inhibition of other interventions’ organ protective properties . It might reduce survival compared to any other hypnotic agent in any clinical setting .
Molecular Mechanism
This compound, as a small and hydrophobic molecule, binds to the GABA (A) and glycine gated ion channels, thus enhancing inhibitory activity of these channels . This allows for a longer channel activation time period, ultimately resulting in increased chloride conductance through the neuron .
Temporal Effects in Laboratory Settings
The unique characteristics of this compound include fast onset and rapid elimination, short duration of action, rapid recovery from anesthesia, very low incidence of adverse effects
Metabolic Pathways
This compound undergoes extensive pharmacokinetic and pharmacodynamic interactions with both other hypnotic drugs and opioids . These interactions are most clinically significant, and, with other hypnotics, tend to be additive, whereas interactions with opioids tend to be highly synergistic .
Transport and Distribution
It is known that this compound is a small and hydrophobic molecule, which may influence its transport and distribution .
Subcellular Localization
It is known that this compound is a small and hydrophobic molecule, which may influence its subcellular localization .
Preparation Methods
Propofol is typically synthesized through the isopropylation of phenol using an acid catalyst. One common method involves the vapor-phase isopropylation of phenol with isopropyl alcohol over H-beta and H-mordenite catalysts . Another approach is the continuous flow synthesis, which includes a double Friedel-Crafts alkylation followed by a decarboxylation step . These methods are optimized for high selectivity and yield, making them suitable for industrial production.
Chemical Reactions Analysis
Propofol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propofol has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of phenolic compound reactivity and catalysis.
Biology: It is employed in research on cellular metabolism and enzyme activity due to its effects on mitochondrial function.
Industry: This compound is used in the development of new anesthetic formulations and delivery systems.
Comparison with Similar Compounds
Propofol is often compared with other intravenous anesthetics such as etomidate and thiopental. Unlike etomidate, which has minimal cardiovascular effects, this compound can cause significant hypotension and respiratory depression . Thiopental, on the other hand, has a longer duration of action and slower recovery time compared to this compound . Another similar compound is ciprofol, which has been developed as a potential alternative to this compound with comparable efficacy and safety profiles .
Conclusion
This compound is a versatile and widely used anesthetic agent with significant applications in medicine and research. Its rapid onset, short duration of action, and well-understood mechanism of action make it a valuable tool in clinical and scientific settings. The ongoing development of new synthesis methods and alternative compounds continues to enhance its utility and safety.
Properties
IUPAC Name |
2,6-di(propan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBCVFGFOZPWHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Record name | propofol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Propofol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023523 | |
Record name | Propofol | |
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Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Propofol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
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Boiling Point |
242 °C, 254.00 to 256.00 °C. @ 764.00 mm Hg | |
Record name | Propofol | |
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Record name | PROPOFOL | |
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Record name | Propofol | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Insoluble in water. Soluble in alcohol and toluene., 1.58e-01 g/L | |
Record name | Propofol | |
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Record name | PROPOFOL | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Propofol | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
0.955 g/cu cm @ 20 °C | |
Record name | PROPOFOL | |
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Mechanism of Action |
The action of propofol involves a positive modulation of the inhibitory function of the neurotransmitter gama-aminobutyric acid (GABA) through GABA-A receptors. | |
Record name | Propofol | |
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Color/Form |
Light-straw-colored liquid | |
CAS No. |
2078-54-8 | |
Record name | Propofol | |
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Record name | Propofol | |
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Record name | PROPOFOL | |
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Record name | Propofol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
18 °C | |
Record name | Propofol | |
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URL | https://www.drugbank.ca/drugs/DB00818 | |
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Record name | Propofol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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